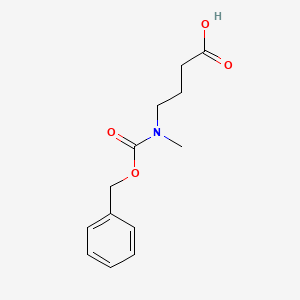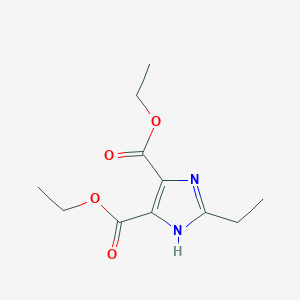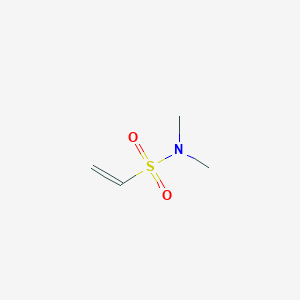
Isoindoline-5-carbonitrile
Übersicht
Beschreibung
Isoindoline-5-carbonitrile is a chemical compound with the molecular formula C9H8N2 . It is used in research and development .
Synthesis Analysis
Isoindoline-5-carbonitrile can be synthesized through a domino reaction involving a donor-acceptor cyclopropane containing a bromomethyl group in the ortho position of the aromatic substituent and structurally varied primary amines (anilines, benzylamines, cycloalkylamines) . Another synthesis method involves the reaction of tert-butyl 5-cyanoisoindoline-2-carboxylate with trifluoroacetic acid in dichloromethane at 15°C for 2 hours .
Molecular Structure Analysis
The molecular structure of Isoindoline-5-carbonitrile consists of a six-membered ring fused with a five-membered ring, with a cyano group attached to the five-membered ring . The InChI code for Isoindoline-5-carbonitrile is 1S/C9H8N2/c10-4-7-1-2-8-5-11-6-9(8)3-7/h1-3,11H,5-6H2 .
Chemical Reactions Analysis
Isoindoline-5-carbonitrile can undergo various chemical reactions. For instance, it can react with tert-butyl 5-cyanoisoindoline-2-carboxylate in the presence of trifluoroacetic acid to yield a product with 99.9% yield . More research is needed to fully understand the range of chemical reactions that Isoindoline-5-carbonitrile can participate in.
Physical And Chemical Properties Analysis
Isoindoline-5-carbonitrile has a molecular weight of 144.17 g/mol . It has a hydrogen bond donor count of 1 and a hydrogen bond acceptor count of 2 . Its exact mass is 144.068748264 g/mol, and its monoisotopic mass is also 144.068748264 g/mol . It has a topological polar surface area of 35.8 Ų .
Wissenschaftliche Forschungsanwendungen
Electrochemical Synthesis : Isoindoline can be selectively synthesized with high yield and current efficiency through the electroreduction of phthalimide in a water–acetonitrile solution. This method highlights the potential of isoindoline in electrochemical applications (Fechete & Jouikov, 2008).
Synthesis of Complex Molecules : Isoindoline-5-carbonitrile derivatives have been prepared by various synthetic methods, demonstrating their versatility in the synthesis of complex organic molecules, such as 6-aminoindolo[2,1-a]isoquinoline-5-carbonitriles (Kobayashi et al., 2015).
Chemical Transformations : Isoindoline derivatives undergo chemical transformations to yield various heterocyclic compounds. This indicates their potential in the synthesis of pharmacologically relevant structures (El-Dean et al., 2010).
Chelating Properties : Isoindoline chelates, such as bis(pyridineylidene)isoindoline, exhibit distinct electronic structures with potential applications in materials science and coordination chemistry (Gaire et al., 2021).
Biological Applications : Certain isoindoline nitroxides, due to their low cytotoxicity and favorable EPR characteristics, are useful as probes in biological systems for Electron Paramagnetic Resonance (EPR) oximetry (Khan et al., 2011).
Anion Receptors : Bishydrazide derivatives of isoindoline have been synthesized and investigated as anion receptors, highlighting the potential of isoindoline derivatives in sensor and recognition technology (Dydio et al., 2009).
Antidepressant Agents : Isoindoline derivatives have been studied for their antidepressant activities, suggesting their potential as novel therapeutic agents in mental health treatment (Sun et al., 2022).
Wirkmechanismus
Target of Action
Isoindoline-5-carbonitrile is a derivative of the indole nucleus, which is known to bind with high affinity to multiple receptors . .
Mode of Action
It is known that indole derivatives, which isoindoline-5-carbonitrile is a part of, have various biological activities such as antiviral, anti-inflammatory, anticancer, anti-hiv, antioxidant, antimicrobial, antitubercular, antidiabetic, antimalarial, and anticholinesterase activities . These activities suggest a complex interaction with various cellular targets leading to diverse biological responses.
Biochemical Pathways
Indole derivatives are known to be involved in a wide range of biological activities, suggesting that they may interact with multiple biochemical pathways .
Pharmacokinetics
A related compound, an isoindoline amide derivative, has been reported to exhibit excellent drug-like properties and better pharmacokinetic profiles than some existing drugs . This suggests that Isoindoline-5-carbonitrile may also possess favorable pharmacokinetic properties.
Result of Action
Indole derivatives are known to exhibit a broad spectrum of biological activities , suggesting that Isoindoline-5-carbonitrile may also have diverse molecular and cellular effects.
Action Environment
It is known that the reactivity profiles of isoindoline-1,3-dione derivatives, which isoindoline-5-carbonitrile is a part of, are influenced by the specific substituents attached to both the isoindoline core and the carbonyl groups . This suggests that the action of Isoindoline-5-carbonitrile may also be influenced by environmental factors.
Safety and Hazards
Eigenschaften
IUPAC Name |
2,3-dihydro-1H-isoindole-5-carbonitrile | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H8N2/c10-4-7-1-2-8-5-11-6-9(8)3-7/h1-3,11H,5-6H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NHIKDNWKXUBYHV-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C2=C(CN1)C=C(C=C2)C#N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H8N2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80591961 | |
| Record name | 2,3-Dihydro-1H-isoindole-5-carbonitrile | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80591961 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
144.17 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
263888-58-0 | |
| Record name | 2,3-Dihydro-1H-isoindole-5-carbonitrile | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80591961 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods I
Procedure details





Synthesis routes and methods II
Procedure details





Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.








![5-[(3-Methylpiperidin-1-yl)methyl]-2-furoic acid](/img/structure/B1319945.png)



![N-(3-Aminophenyl)-2-[4-(tert-butyl)phenoxy]-acetamide](/img/structure/B1319964.png)

